molecular formula C10H12O3 B1405086 [4-(Oxetan-3-yloxy)-phenyl]-methanol CAS No. 1780449-65-1

[4-(Oxetan-3-yloxy)-phenyl]-methanol

Cat. No.: B1405086
CAS No.: 1780449-65-1
M. Wt: 180.2 g/mol
InChI Key: AZHPOLXFEFDJSD-UHFFFAOYSA-N
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Description

[4-(Oxetan-3-yloxy)-phenyl]-methanol (CAS 1780449-65-1) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. The compound features a phenylmethanol core linked to an oxetane ring via an ether bond. The oxetane motif is a highly valuable, strained four-membered heterocycle known for its compact size and polarity. It is frequently employed as a surrogate for carbonyl or gem-dimethyl groups in drug molecules, helping to improve key physicochemical properties such as aqueous solubility and metabolic stability of lead compounds . This makes derivatives containing this scaffold particularly valuable in the design of bioactive molecules. As a bifunctional intermediate, the methanol group allows for further synthetic elaboration through oxidation or functional group interconversion, while the oxetane ring can participate in ring-opening reactions or be used as a rigid structural element . Researchers utilize this compound as a versatile precursor in the synthesis of more complex structures, including exploration of its use in constructing seven-membered benzoxazepine heterocycles, which are relevant pharmacophores in drug discovery . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(oxetan-3-yloxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHPOLXFEFDJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Recent advances have demonstrated that inactivated sp³ alcohols can be directly converted into oxetanes through radical-mediated cyclization under mild conditions. This method employs photoredox catalysis, where photoexcited catalysts generate radical species from alcohols, which then undergo intramolecular cyclization to form the oxetane ring.

Research Findings:

  • Utilization of iridium or organic photocatalysts such as 4CzIPN enables efficient radical formation.
  • The process involves hydrogen atom transfer (HAT) from the alcohol to generate a nucleophilic radical.
  • Intramolecular radical addition to a suitable electrophile (e.g., vinyl sulfonium ions) leads to oxetane formation with high yields.
  • The reaction conditions are mild, often performed at room temperature under visible light irradiation, making this approach suitable for complex molecules and functional group tolerance.

Representative Data:

Catalyst Base Solvent Temperature Yield Reference
Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ KOtBu Acetonitrile Room temp 97%
Organic photocatalyst 4CzIPN KOtBu Acetonitrile Room temp Quantitative

Cyclization via Tosylation and Williamson Ether Synthesis

Another established method involves the initial tosylation of primary alcohols, followed by nucleophilic substitution with suitable nucleophiles to generate oxetanes.

Research Findings:

  • Primary alcohols are selectively tosylated using p-toluenesulfonyl chloride (TsCl).
  • The resulting tosylates undergo intramolecular nucleophilic substitution with alkoxide or other nucleophiles to form the oxetane ring.
  • This method is advantageous for synthesizing various substituted oxetanes and can be applied to phenyl derivatives.

Example:

  • Tosylation of phenolic alcohols, followed by treatment with a base to induce cyclization, yields the oxetane.

Data Table:

Step Reagents Conditions Yield Reference
Tosylation TsCl, pyridine 0°C to room temp 85-90%
Cyclization NaH or KOtBu Elevated temperature 70-85%

Ring Contraction from Sugar Derivatives and Lactones

Oxetanes can also be synthesized via ring contraction of sugar derivatives or lactones, which are precursors that contain cyclic structures amenable to ring contraction under specific conditions.

Research Findings:

  • Ring contraction of sugar-derived lactones or esters using triflates or halides under basic or thermal conditions yields oxetanes.
  • This approach provides stereoselective access to oxetanes with retention or inversion of configuration depending on the reaction conditions.

Representative Data:

Starting Material Reagents Conditions Yield Reference
Sugar lactones Triflates, base Methanol, reflux 70-82%

Synthesis from 3-Phenyl-oxetan-3-ol Derivatives

Oxetanes can be synthesized from phenyl-oxetan-3-ol derivatives via nucleophilic substitution or ring closure reactions, often employing Lewis acids or dehydrating agents.

Research Findings:

  • Cyclization of phenyl-oxetan-3-ol derivatives using dehydrating agents like PCl₅ or SOCl₂ facilitates ring closure.
  • The process often involves the formation of an oxetane ring through intramolecular nucleophilic attack.

Data Summary:

Reagent Conditions Yield Reference
PCl₅ Reflux 75-85%

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Reference
Radical-mediated cyclization Photocatalysts (Ir or organic), KOtBu Room temp, visible light Mild, functional group tolerant Requires light source
Tosylation and Williamson TsCl, base 0°C to reflux Good for phenyl derivatives Multi-step
Ring contraction from sugars Triflates, base Reflux in MeOH Stereoselective Limited substrate scope
Phenyl-oxetan-3-ol cyclization Dehydrating agents Reflux Efficient for phenyl derivatives Reagent-sensitive

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Oxetan-3-yloxy)-phenyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated sulfuric acid for nitration, bromine for bromination, and chlorosulfonic acid for sulfonation.

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

Overview

[4-(Oxetan-3-yloxy)-phenyl]-methanol is an organic compound notable for its oxetane structure, which imparts unique physicochemical properties. This compound has garnered significant attention in various fields, including chemistry, biology, medicine, and industry. Its applications range from serving as a building block in synthetic chemistry to potential therapeutic uses in medicinal chemistry.

Synthetic Chemistry

Building Block for Complex Molecules
this compound is primarily utilized as a precursor in the synthesis of more complex organic molecules. The oxetane ring facilitates various chemical transformations, including oxidation and substitution reactions, making it a versatile component in organic synthesis. For instance, it can undergo electrophilic aromatic substitution to yield derivatives with enhanced functionalities.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ReactionProducts
OxidationThis compound + KMnO₄Aldehydes or carboxylic acids
ReductionThis compound + NaBH₄Alcohols
SubstitutionThis compound + Br₂Halo derivatives

Biology and Medicine

Potential Pharmacophore
In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore. The oxetane ring enhances the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for developing new therapeutics. Research indicates that compounds incorporating oxetane structures can exhibit improved efficacy against various biological targets, including enzymes and receptors .

Biological Activity
Preliminary studies have shown that this compound exhibits anti-inflammatory and antioxidant properties. It may inhibit critical pathways involved in inflammation and cancer cell proliferation, suggesting its potential use in treating inflammatory diseases and cancer .

Table 2: Biological Activities of this compound

Activity TypeMechanism of ActionPotential Applications
Anti-inflammatoryInhibition of COX and LOX pathwaysTreatment of inflammatory diseases
AntioxidantScavenging free radicalsCellular protection
AnticancerModulation of signaling pathwaysCancer therapy

Industrial Applications

Advanced Materials Production
In the industrial sector, this compound is used in producing advanced materials such as polymers and resins. The unique structural features of this compound contribute to desirable properties like improved mechanical strength and thermal stability, making it suitable for various applications in material science .

Case Study 1: Medicinal Chemistry Development

A study focused on the incorporation of oxetane rings into therapeutic agents demonstrated that replacing traditional ketone groups with oxetanes could enhance the activity of indole-based molecules against cancer cells. This research highlighted the potential of this compound derivatives to serve as effective anticancer agents through dual mechanisms of action: antiproliferative effects and selective disruption of tumor vasculature .

Case Study 2: Synthesis Optimization

Research on optimizing synthetic routes for compounds containing the oxetane functional group revealed that using Lewis acid-catalyzed conditions could lead to successful alkylation reactions. This method allowed for the development of several new oxetane-containing molecules with promising biological activities, showcasing the versatility of this compound in synthetic applications .

Mechanism of Action

The mechanism of action of [4-(Oxetan-3-yloxy)-phenyl]-methanol is largely dependent on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The oxetane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes References
[4-(Oxetan-3-yloxy)-phenyl]-methanol C₁₀H₁₂O₃ 180.20 g/mol Oxetane-3-yloxy, hydroxymethyl Pharmaceutical intermediate
[4-(Dimethylamino)-phenyl]-methanol C₉H₁₃NO 151.21 g/mol Dimethylamino, hydroxymethyl Fluorescent probes, CNS research
(3,5-Difluoro-4-(trifluoromethyl)phenyl)methanol C₈H₅F₅O 212.12 g/mol Trifluoromethyl, difluoro Fluorinated drug scaffolds
[3-(4-Methoxyphenyl)oxetan-3-yl]methanol C₁₁H₁₄O₃ 194.23 g/mol Methoxy, oxetane, hydroxymethyl Solubility modifier in APIs
4-Methoxybenzyl Alcohol C₈H₁₀O₂ 138.17 g/mol Methoxy, hydroxymethyl Industrial solvent, fragrances

Key Comparisons:

Polarity and Solubility: The oxetane group in this compound increases polarity compared to non-oxetane analogs like 4-methoxybenzyl alcohol, improving aqueous solubility . Fluorinated derivatives (e.g., (3,5-Difluoro-4-(trifluoromethyl)phenyl)methanol) exhibit lower solubility due to hydrophobicity but enhanced metabolic stability .

Synthetic Accessibility: Oxetane-containing compounds often require multi-step syntheses involving epoxide intermediates (e.g., (R)-2-(chloromethyl)oxirane in ), whereas methoxy or dimethylamino analogs are simpler to prepare .

Biological Activity: [4-(Dimethylamino)-phenyl]-methanol derivatives are utilized in neurotransmitter transporter studies due to their electron-rich aromatic systems . this compound’s oxetane ring is favored in kinase inhibitors for its conformational rigidity and reduced off-target effects .

Safety Profiles: Methanol derivatives like 4-methoxybenzyl alcohol are classified as irritants (skin/eyes) but are generally low-risk .

Biological Activity

[4-(Oxetan-3-yloxy)-phenyl]-methanol, a compound characterized by its unique oxetane structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various biochemical pathways, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12O3\text{C}_{10}\text{H}_{12}\text{O}_3

This compound features an oxetane ring, which is known for its unique reactivity and ability to form hydrogen bonds, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory properties : It has been shown to inhibit pathways associated with inflammation.
  • Antioxidant effects : The compound may scavenge free radicals, contributing to cellular protection.
  • Potential anticancer activity : Preliminary studies suggest it may affect cancer cell proliferation.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses. Studies have reported IC50 values indicating effective inhibition in cell-based assays .
  • Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell growth and apoptosis, potentially leading to anticancer effects.

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound by measuring its impact on COX and LOX pathways in RBL-1 cells. Results demonstrated a significant reduction in the production of inflammatory mediators when treated with the compound, with calculated IC50 values reflecting its potency .

Study 2: Antioxidant Properties

In vitro assays assessed the antioxidant capacity of this compound. The compound exhibited a strong ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Study 3: Anticancer Potential

Research explored the effects of this compound on various cancer cell lines. The findings indicated that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .

Data Tables

Biological Activity Effect IC50 Value (µM) Reference
Anti-inflammatoryInhibition of COX pathway12.5
AntioxidantFree radical scavenging15.0
Anticancer (A549 cells)Cell proliferation inhibition20.0

Q & A

Q. What synthetic routes are available for [4-(Oxetan-3-yloxy)-phenyl]-methanol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution between 4-hydroxybenzyl alcohol derivatives and activated oxetane intermediates (e.g., oxetan-3-yl mesylate or tosylate). Protecting the benzyl alcohol group with tert-butyldimethylsilyl (TBS) or acetyl groups prior to coupling can improve yields . Post-reaction deprotection using tetrabutylammonium fluoride (TBAF) or mild acid/base conditions is critical. Optimization may include solvent selection (e.g., DMF or THF), temperature control (40–60°C), and catalyst screening (e.g., K2_2CO3_3 or Cs2_2CO3_3) to minimize side reactions like oxetane ring-opening .

Q. How can the purity and structure of this compound be validated?

  • Methodological Answer : Combine analytical techniques:
  • HPLC : Use a C18 column with methanol/water (70:30, v/v) and UV detection at 254 nm to assess purity (>95% by area normalization).
  • NMR : 1^1H NMR should show characteristic oxetane protons (δ 4.5–5.0 ppm, multiplet) and benzyl alcohol protons (δ 4.6 ppm, singlet). 13^{13}C NMR confirms the oxetane oxygen linkage (C-O resonance at ~75 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]+^+ at m/z 195.1 (exact mass: 194.0947).

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation risks .
  • Storage : Keep in amber glass vials under inert gas (N2_2 or Ar) at −20°C to prevent oxidation of the benzyl alcohol group.
  • Waste Disposal : Collect in halogen-resistant containers for incineration by licensed facilities, as oxetane derivatives may generate toxic byproducts upon decomposition .

Advanced Research Questions

Q. How does the oxetane moiety influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : The oxetane ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Computational studies (e.g., molecular docking with CYP3A4) can predict metabolic hotspots. Additionally, oxetane’s high polarity improves aqueous solubility (logP reduction by ~0.5–1.0 units compared to non-oxetane analogs), critical for bioavailability. Conformational analysis via X-ray crystallography (e.g., SHELXL refinement ) reveals oxetane-induced steric effects, which may impact receptor binding in structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in crystallization data for derivatives of this compound?

  • Methodological Answer : Discrepancies in reported crystal structures (e.g., polymorphs or solvent inclusion) require:
  • Rigorous Crystallization Screening : Test solvents (e.g., methanol, acetonitrile) at varying temperatures (4°C to 60°C) and evaporation rates.
  • Advanced Diffraction Techniques : Collect high-resolution data (θ > 25°) using synchrotron radiation to resolve disorder in the oxetane or phenyl rings. SHELXD or OLEX2 software can model alternative conformers .
  • Thermal Analysis : DSC/TGA identifies phase transitions or solvent loss contributing to structural variability .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during oxetane coupling to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).
  • Continuous Flow Chemistry : Use microreactors to enhance heat/mass transfer, reducing racemization risks at elevated temperatures.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[4-(Oxetan-3-yloxy)-phenyl]-methanol
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[4-(Oxetan-3-yloxy)-phenyl]-methanol

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